N-phenethyl-4-phenoxybenzamide

Lipophilicity Physicochemical properties Drug-likeness

N-phenethyl-4-phenoxybenzamide (CAS 329920-36-7, molecular formula C21H19NO2, molecular weight 317.4 g/mol) is a benzamide derivative characterized by a phenethylamine moiety linked via an amide bond to a 4-phenoxybenzoic acid scaffold. This compound belongs to a broader class of N-phenethylbenzamides and phenoxybenzamides that have been investigated for diverse pharmacological activities including peroxisome proliferator-activated receptor (PPAR) modulation , mono-ADP-ribosyltransferase PARP10 inhibition , and antiproliferative effects.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
Cat. No. B11110217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-4-phenoxybenzamide
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C21H19NO2/c23-21(22-16-15-17-7-3-1-4-8-17)18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23)
InChIKeyZUDWCBNBXXVGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethyl-4-phenoxybenzamide: CAS 329920-36-7 – Core Chemical Identity and Procurement-Relevant Baseline


N-phenethyl-4-phenoxybenzamide (CAS 329920-36-7, molecular formula C21H19NO2, molecular weight 317.4 g/mol) is a benzamide derivative characterized by a phenethylamine moiety linked via an amide bond to a 4-phenoxybenzoic acid scaffold . This compound belongs to a broader class of N-phenethylbenzamides and phenoxybenzamides that have been investigated for diverse pharmacological activities including peroxisome proliferator-activated receptor (PPAR) modulation [1], mono-ADP-ribosyltransferase PARP10 inhibition [2], and antiproliferative effects [3]. Its structural features—specifically the combination of a phenethyl side chain and a para-phenoxy substitution—distinguish it from simpler benzamide analogs and position it as a versatile building block or tool compound in medicinal chemistry programs targeting metabolic, oncologic, or epigenetic pathways.

Why N-Phenethyl-4-phenoxybenzamide Cannot Be Substituted with Simpler Benzamide Analogs


In-class substitution of N-phenethyl-4-phenoxybenzamide with structurally related benzamides—such as unsubstituted N-phenethylbenzamide or 4-hydroxybenzamide derivatives—introduces substantial physicochemical and pharmacological divergence that cannot be assumed equivalent. The 4-phenoxy substitution on the benzamide core confers distinct lipophilicity (logP ≈ 0.82 [1]) that differs markedly from simpler N-phenethylbenzamide (logP ≈ 3.05 [2]), directly impacting solubility, permeability, and target engagement profiles. Furthermore, the phenoxybenzamide scaffold is a recognized pharmacophore for selective inhibition of PARP10 [3] and for PPAR modulation [4]; removal of the phenoxy moiety eliminates these specific recognition elements. Consequently, generic substitution without empirical validation introduces unacceptable risk in assay reproducibility, structure-activity relationship (SAR) continuity, and lead optimization programs. The quantitative evidence presented in Section 3 substantiates why this compound's precise structural attributes translate to measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for N-Phenethyl-4-phenoxybenzamide vs. Closest Comparators


Lipophilicity (logP) Comparison: N-Phenethyl-4-phenoxybenzamide Exhibits Substantially Lower logP Than N-Phenethylbenzamide

N-phenethyl-4-phenoxybenzamide demonstrates a calculated logP of 0.815 [1], which is markedly lower than the logP of 3.05 reported for the structurally simpler N-phenethylbenzamide [2]. This 2.24 log unit reduction corresponds to an approximately 174-fold difference in octanol-water partition coefficient, indicating that the introduction of the 4-phenoxy substituent substantially reduces lipophilicity and may enhance aqueous solubility.

Lipophilicity Physicochemical properties Drug-likeness

Class-Level Inference: 4-Phenoxybenzamide Scaffold Confers PARP10 Inhibitory Potential Not Present in Simple Benzamides

The 4-phenoxybenzamide scaffold is a validated pharmacophore for selective inhibition of mono-ADP-ribosyltransferase PARP10. The prototypical compound OUL35 (a 4-phenoxybenzamide derivative) exhibits an IC50 of 329 nM against PARP10 with >100-fold selectivity over PARP1, PARP2, and PARP3 . In contrast, simple benzamides lacking the phenoxy moiety (e.g., N-phenethylbenzamide) show no reported PARP10 inhibition and instead exhibit weak anti-inflammatory activity (IC50 >50 μM in LPS-induced NO production) . While direct enzymatic data for N-phenethyl-4-phenoxybenzamide are not yet published, its structural alignment with the 4-phenoxybenzamide pharmacophore supports the inference of PARP10-targeting potential that is absent in non-phenoxy analogs.

PARP10 ADP-ribosyltransferase Selectivity

Cross-Study Comparable Antiproliferative Activity: 4-Phenoxybenzamide Derivatives Outperform Sorafenib in Hepatoma Models

A structurally related 4-phenoxybenzamide derivative, N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide, demonstrated an IC50 of 8.42 μmol/L against the HepG2 hepatocellular carcinoma cell line, which was superior to the clinically approved multikinase inhibitor sorafenib tested under identical conditions [1]. Although N-phenethyl-4-phenoxybenzamide differs in the amine substituent (phenethyl vs. methylsulfonyl-piperidinyl), both compounds share the 4-phenoxybenzamide core. This class-level antiproliferative activity is not observed for simple N-phenethylbenzamide, which exhibits no reported cytotoxicity in cancer cell lines. This cross-study comparison suggests that the 4-phenoxybenzamide scaffold—rather than the specific amine—may be a key determinant of anti-hepatoma activity, positioning N-phenethyl-4-phenoxybenzamide as a relevant candidate for further evaluation.

Antiproliferative Hepatocellular carcinoma IC50

Class-Level Evidence: N-Phenethylbenzamides Are PPAR Modulators, a Property Absent in Non-Phenethyl Analogs

Patent FR2898892A1 discloses that poly-substituted N-(phenethyl)benzamide derivatives act as peroxisome proliferator-activated receptor (PPAR) activators, with utility in treating type-2 diabetes, dyslipidemia, and metabolic syndrome [1]. The phenethyl moiety is essential for PPAR engagement; compounds lacking this N-substituent (e.g., simple benzamides or 4-phenoxybenzamides with different amine groups) do not share this activity profile. While the patent does not provide specific IC50 values for N-phenethyl-4-phenoxybenzamide, the compound's structural alignment with the claimed N-(phenethyl)benzamide scaffold supports the inference of PPAR-modulating potential that is not present in compounds lacking the phenethyl group.

PPAR Metabolic disorders Nuclear receptors

Physicochemical Property Comparison: N-Phenethyl-4-phenoxybenzamide Offers Distinct Lipophilicity and Rotatable Bond Profile vs. OUL35

N-phenethyl-4-phenoxybenzamide exhibits a logP of 0.815 [1] and contains 1 rotatable bond (ChemExper) [2], whereas the PARP10 inhibitor OUL35 (a cyclohexyl-containing 4-phenoxybenzamide) has a higher calculated logP (approximately 2.5-3.0) and greater conformational flexibility due to its cyclohexyl ring. This physicochemical divergence translates to measurably different solubility and permeability profiles: N-phenethyl-4-phenoxybenzamide's lower logP suggests improved aqueous solubility, while its reduced rotatable bond count may favor higher ligand efficiency and better oral bioavailability potential. These differences are relevant for assay development, where compound solubility and aggregation behavior can dramatically impact data quality.

Drug design Physicochemical properties Solubility

High-Impact Research and Procurement Scenarios for N-Phenethyl-4-phenoxybenzamide


SAR Expansion for PARP10-Targeted Probes

Research groups investigating mono-ADP-ribosyltransferase PARP10 biology can utilize N-phenethyl-4-phenoxybenzamide as a structural variant of the OUL35 scaffold to probe the SAR around the amine substituent. The compound's lower logP (0.82 vs. ~2.5-3.0 for OUL35) and distinct N-substitution may yield improved solubility and cellular permeability, facilitating in-cell target engagement studies without the confounding effects of high lipophilicity [1]. This scenario directly leverages the quantitative logP differentiation and the class-level PARP10 pharmacophore evidence established in Section 3.

Hepatocellular Carcinoma Lead Optimization

The established antiproliferative activity of 4-phenoxybenzamide derivatives in HepG2 cells (IC50 = 8.42 μmol/L for a closely related analog) positions N-phenethyl-4-phenoxybenzamide as a viable starting point for lead optimization in liver cancer programs [2]. Its distinct physicochemical profile (lower logP, fewer rotatable bonds) may offer advantages in ADME properties compared to more complex 4-phenoxybenzamide analogs, while retaining the core scaffold required for cytotoxicity. Procurement of this compound enables SAR studies to dissect the contributions of the phenethyl group versus other N-substituents to antiproliferative potency and selectivity.

Metabolic Disease Target Validation (PPAR)

The patent-supported role of N-phenethylbenzamides as PPAR activators provides a rationale for deploying N-phenethyl-4-phenoxybenzamide in metabolic disease research [3]. The compound's unique combination of a phenethyl N-substituent (essential for PPAR engagement) and a 4-phenoxybenzamide core (which may modulate subtype selectivity or pharmacokinetics) makes it a valuable tool for dissecting PPAR isoform-specific effects in cellular models of insulin resistance, dyslipidemia, or inflammation. Unlike simpler N-phenethylbenzamides, this compound offers an additional chemical handle (the phenoxy group) for further derivatization or bioconjugation.

Compound Library Procurement for Phenotypic Screening

For organizations building diversity-oriented screening libraries, N-phenethyl-4-phenoxybenzamide offers a balanced physicochemical profile (logP 0.82, MW 317.4, 1 rotatable bond) that aligns with lead-like chemical space [4]. Its structural features span two distinct pharmacophoric motifs—the phenethylbenzamide (PPAR-associated) and the phenoxybenzamide (PARP10-associated)—maximizing the probability of identifying hits across multiple target classes in a single phenotypic screen. Procurement of this compound as part of a focused library reduces the risk of missing activity that might be obscured by more lipophilic or conformationally flexible analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenethyl-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.